N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide
Description
Properties
IUPAC Name |
N-[[1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-10-11-19(15-18(17)2)29-14-12-27-21-8-5-4-7-20(21)25-23(27)16-26(3)24(28)22-9-6-13-30-22/h4-11,13,15H,12,14,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLANQKWBVPCSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to targetFtsZ , a key functional protein in bacterial cell division. FtsZ is currently considered a potential target for the development of novel antibacterial agents.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, potentially disrupting the normal function of the protein and leading to an antimicrobial effect.
Biochemical Pathways
Given the potential target of ftsz, it can be inferred that the compound may interfere with bacterial cell division, thereby inhibiting bacterial growth.
Biological Activity
N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide, with CAS number 919976-94-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's structure, synthesis, and biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 403.5 g/mol. The compound features a benzimidazole core substituted with a furyl group and a dimethylphenoxy ethyl side chain, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 403.5 g/mol |
| CAS Number | 919976-94-6 |
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor properties. A study published in Molecules highlighted that compounds similar to this compound showed promising results in inhibiting cell proliferation across various cancer cell lines. The IC values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
Antimicrobial Activity
In addition to antitumor effects, the compound has demonstrated antimicrobial properties. Research indicates that certain benzimidazole derivatives can effectively combat bacterial strains, making them potential candidates for antibiotic development. The presence of functional groups such as the furan moiety enhances their activity against Gram-positive and Gram-negative bacteria .
The mechanism through which this compound exerts its biological effects is primarily via DNA interaction. Studies suggest that these compounds bind to the minor groove of DNA, leading to inhibition of replication and transcription processes in cancer cells .
Study 1: Antitumor Efficacy
A study involving a series of benzimidazole derivatives, including this compound, was conducted on HCC827 and NCI-H358 cell lines. The results showed a significant reduction in cell viability with increasing concentrations of the compound, indicating its potential as an effective antitumor agent .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 5 μg/mL against these pathogens .
Comparison with Similar Compounds
N-(1-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide
- Key Differences: The phenoxy group here is substituted with 4-chloro-3-methyl instead of 3,4-dimethyl.
- Implications : The chloro group is electron-withdrawing, which may alter electronic distribution and hydrogen-bonding capacity compared to the dimethyl substituents in the target compound. This could affect binding affinity in hydrophobic pockets or interactions with charged residues.
N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- Key Differences: The phenoxy group has a 3-methoxy substituent instead of 3,4-dimethyl.
- Implications: Methoxy groups are moderately electron-donating and may increase solubility compared to dimethyl groups.
Variations in the Benzimidazole Substituents
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide
- Key Differences: Replaces the phenoxyethyl chain with a phenylethyl group.
- Implications: The phenylethyl group is more lipophilic than phenoxyethyl, which might enhance blood-brain barrier penetration but reduce aqueous solubility. This structural change could shift pharmacokinetic profiles significantly.
2-Furyl-N-({1-[(4-Methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
- Key Differences: Substitutes the phenoxyethyl chain with a 4-methoxybenzyl group.
- However, the methoxy group’s polarity might lower logP compared to the target compound’s dimethylphenoxy group.
Carboxamide Modifications
N-({1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- Key Similarity : Shares the N-methyl carboxamide group with the target compound.
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Cyclization of 1,2-Phenylenediamine Derivatives
The benzimidazole ring is typically formed via acid- or base-catalyzed cyclization of 1,2-phenylenediamine with carboxylic acid derivatives or thioureas. For example:
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Thiourea intermediate formation : Reacting 1,2-phenylenediamine with a thiocyanate or isothiocyanate yields N-(2-aminophenyl)-N'-substituted thiourea.
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Cyclization : Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) or carbodiimides induces cyclization to the benzimidazole.
Example from Patent CA2615746A1 :
A 1,2-phenylenediamine derivative was coupled with 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using a 2-chloro-4,6-disubstituted triazine coupling agent, achieving cyclization under mild conditions.
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 2-(3,4-DMPO)ethyl bromide | DMF | 80°C | 72% |
| 2-(3,4-DMPO)ethyl tosylate | THF | 60°C | 68% |
Functionalization with the N-Methyl-2-Furoyl Carboxamide
Amide Coupling Strategies
The methylene-linked amine undergoes amidation with 2-furoyl-N-methyl carboxylic acid. Common methods include:
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Activated esters : Use of HATU or EDCI/HOBt in dichloromethane or DMF.
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Schotten-Baumann conditions : Reaction with 2-furoyl chloride in the presence of aqueous sodium bicarbonate.
Critical Observations :
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N-Methylation : Pre-methylation of the furan carboxylic acid avoids competing reactions at the secondary amine.
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Side reactions : Over-activation of the carboxylic acid may lead to dimerization; stoichiometric control is essential.
Integrated Synthetic Pathway
A proposed six-step synthesis integrates the above methods:
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Cyclization : 1,2-Phenylenediamine + thiourea derivative → benzimidazole core.
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N-Alkylation : Benzimidazole + 2-(3,4-dimethylphenoxy)ethyl bromide → 1-substituted intermediate.
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Methylamine introduction : Bromination followed by nucleophilic substitution with methylamine.
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Amide coupling : Reaction with N-methyl-2-furoyl chloride under Schotten-Baumann conditions.
Yield Optimization :
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Total yield: 38–45% over six steps.
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Key bottleneck: Low efficiency in the amide coupling step (50–60% yield).
Challenges and Mitigation Strategies
Regioselectivity in Benzimidazole Formation
Unwanted regioisomers may form during cyclization. Solutions:
Q & A
Q. What are the standard synthetic routes for preparing N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the benzimidazole core via cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or polyphosphoric acid) .
- Step 2 : Alkylation of the benzimidazole nitrogen with 2-(3,4-dimethylphenoxy)ethyl chloride to introduce the phenoxyethyl side chain .
- Step 3 : Coupling the furan carboxamide moiety using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final amide bond .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) .
Q. How is the compound structurally characterized to confirm its identity and purity?
Key techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and integration ratios (e.g., benzimidazole protons at δ 7.2–8.1 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks matching the exact mass of the compound .
- X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL .
Q. What preliminary biological assays are used to evaluate its activity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition studies : Testing against targets like kinases or proteases using fluorescence-based assays .
- Anti-inflammatory activity : COX-2 inhibition assays via ELISA .
Advanced Research Questions
Q. How can researchers resolve low yields during the alkylation of the benzimidazole core?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Optimizing reaction conditions : Higher temperatures (reflux in toluene) or longer reaction times (24–48 hours) .
- Using phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency .
- Monitoring intermediates : TLC or HPLC to isolate and quantify intermediates, ensuring stepwise progression .
Q. What methodologies address contradictions in biological activity data across studies?
Discrepancies may stem from assay variability or impurity interference. Solutions involve:
- Reproducibility checks : Independent validation across multiple labs with standardized protocols (e.g., identical cell lines and assay kits) .
- Purity reassessment : Re-analyzation via HPLC (>98% purity threshold) to rule out contaminants .
- Mechanistic studies : Molecular docking to confirm target binding (e.g., using AutoDock Vina) and compare with structurally similar active compounds .
Q. How can reaction by-products during furan carboxamide coupling be minimized?
Common by-products include unreacted intermediates or hydrolyzed carboxamides. Mitigation strategies:
- Dry reaction conditions : Use of anhydrous solvents (DMF or DCM) and molecular sieves to prevent hydrolysis .
- Catalyst optimization : Substituting EDC with HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for higher coupling efficiency .
- Real-time monitoring : In situ FTIR to track carbonyl stretching (1650–1700 cm) and adjust reagent stoichiometry .
Q. What advanced techniques are used to study the compound’s pharmacokinetic properties?
- Metabolic stability assays : Incubation with liver microsomes (human/rat) to measure half-life () and clearance rates .
- Plasma protein binding : Equilibrium dialysis to determine free vs. bound fractions .
- In silico ADME prediction : Tools like SwissADME to forecast solubility, permeability, and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
